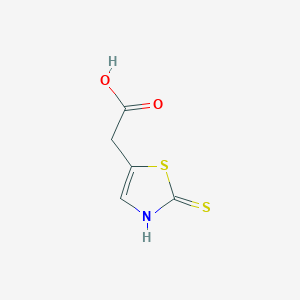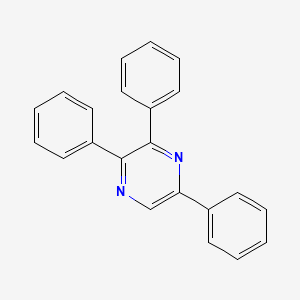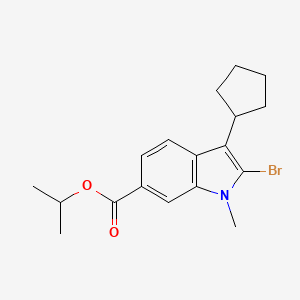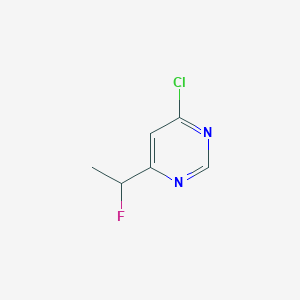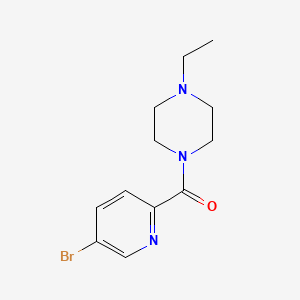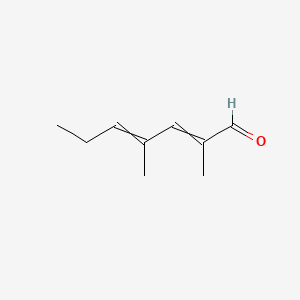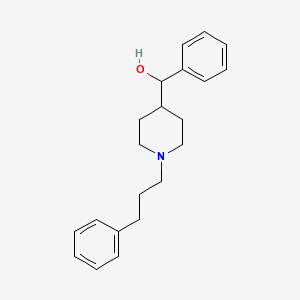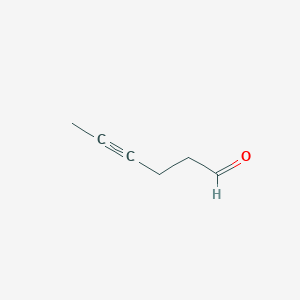
Hex-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-4-ynal, also known as this compound, is an organic compound with the molecular formula C6H8O. It is an aldehyde with a triple bond between the fourth and fifth carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-4-ynal can be synthesized through the fragmentation of α,β-epoxyketones. One common method involves the preparation of 2,3-epoxycyclohexanone, which is then fragmented to yield this compound. The reaction typically involves the use of hydrogen peroxide and sodium hydroxide in methanol, followed by cooling and separation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ similar reagents and conditions as those used in laboratory settings but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions: Hex-4-ynal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents can be employed under controlled conditions.
Major Products:
Oxidation: Hexanoic acid.
Reduction: 4-Hexynol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hex-4-ynal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying aldehyde reactivity and interactions with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its reactivity with biomolecules.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functional group
Mechanism of Action
The mechanism by which Hex-4-ynal exerts its effects involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various organic transformations. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules, leading to potential modifications and functional changes .
Comparison with Similar Compounds
Hexanal: An aldehyde with a similar structure but without the triple bond.
4-Hydroxy-2-hexenal: A related compound with a hydroxyl group and a double bond.
Comparison:
Uniqueness: Hex-4-ynal’s triple bond imparts unique reactivity compared to hexanal, which lacks this feature. This makes this compound more versatile in certain synthetic applications.
Reactivity: The presence of the triple bond in this compound allows for additional types of chemical reactions, such as those involving alkynes, which are not possible with hexanal
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
hex-4-ynal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h6H,4-5H2,1H3 |
InChI Key |
KMDMSXVIDJWOQL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


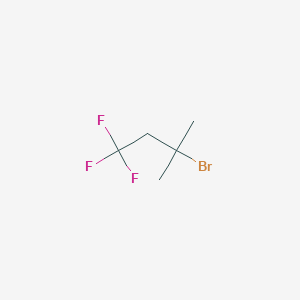
![Ethyl 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-7-carboxylate](/img/structure/B8588467.png)
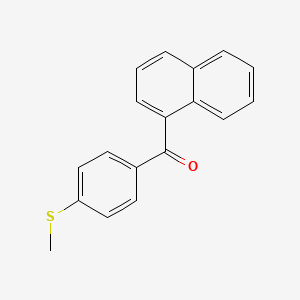
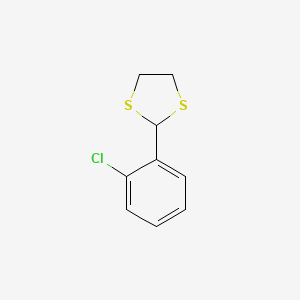
![2-(Isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8588490.png)
